ethyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate
Description
Ethyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate is a synthetic small molecule featuring a multi-substituted indole scaffold. Its structure includes:
- 5-Methoxyindole core: Enhances aromatic stacking interactions and modulates solubility .
- Ethyl ester at position 2: Improves membrane permeability via lipophilicity.
- Piperazine-1-carbothioylamino group at position 3: The 4-(3-chlorophenyl)piperazine moiety is a common pharmacophore in CNS-targeting agents, while the thiourea (carbothioyl) linkage may confer metabolic stability compared to urea analogs .
Properties
IUPAC Name |
ethyl 3-[[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-3-31-22(29)21-20(18-14-17(30-2)7-8-19(18)25-21)26-23(32)28-11-9-27(10-12-28)16-6-4-5-15(24)13-16/h4-8,13-14,25H,3,9-12H2,1-2H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQZDQFNRCPRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=S)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate involves multiple steps, typically starting with the preparation of the indole core. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The piperazine moiety is introduced through nucleophilic substitution reactions involving piperazine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of carbonyl groups can produce alcohols .
Scientific Research Applications
Ethyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carbothioamide Derivatives
Analysis :
- The 3-chlorophenyl group on piperazine may enhance selectivity for dopamine or serotonin receptors compared to 4-chlorophenyl derivatives .
- Thiourea linkage (vs. carboxamide in compounds) could reduce susceptibility to hydrolysis, improving pharmacokinetics .
Indole-Based Analogues
Analysis :
- The target compound’s piperazine-carbothioylamino group at position 3 provides a rigid, planar structure for hydrogen bonding, unlike the flexible sulfonamido propyl chain in .
- Ester at position 2 (vs. position 1 in ) may alter electron distribution across the indole ring, affecting binding affinity .
Biological Activity
Ethyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₂₃H₂₅ClN₄O₃S
- Molecular Weight : 466.99 g/mol
- CAS Number : Not specified in the search results.
Structural Characteristics
The structure features a piperazine ring substituted with a 3-chlorophenyl group, an indole moiety, and a carbothioyl group. This unique combination of functional groups contributes to its biological activity.
This compound exhibits several mechanisms of action that are crucial for its pharmacological effects:
- Dopamine Transporter Inhibition : Similar to other piperazine derivatives, this compound may act as a potent inhibitor of the dopamine transporter (DAT), which is critical in regulating dopamine levels in the brain. This inhibition can lead to increased dopaminergic activity, potentially impacting mood and behavior.
- Serotonin Receptor Interaction : The compound may also interact with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These interactions are significant in the context of antidepressant activity, as modulation of serotonin pathways is a common target for treating mood disorders.
Antidepressant Activity
Recent studies have indicated that compounds structurally related to this compound exhibit antidepressant-like effects in animal models. For instance, dual antagonists targeting both 5-HT1A and 5-HT7 receptors have shown promise in enhancing antidepressant efficacy compared to selective serotonin reuptake inhibitors (SSRIs) .
Safety Profile
Preliminary assessments of safety profiles suggest that compounds similar to this compound demonstrate low hepatotoxicity and do not significantly inhibit CYP3A4, an important enzyme in drug metabolism .
Study on Antidepressant Activity
A recent study evaluated the antidepressant-like effects of a series of piperazine derivatives, including those similar to this compound. The forced swim test (FST) was used to assess behavioral changes indicative of antidepressant effects. Results showed significant reductions in immobility time, suggesting enhanced mood-related behaviors .
Comparative Analysis of Related Compounds
| Compound Name | Target Receptors | K_i (nM) | Antidepressant Activity |
|---|---|---|---|
| This compound | 5-HT1A, 5-HT7 | TBD | Yes |
| Dual-action 5-HT1A/5-HT7 antagonist | 5-HT1A, 5-HT7 | 20 | Yes |
| Selective SSRI | SERT | >1000 | Moderate |
Conclusion from Research Findings
The data indicate that this compound has potential as an antidepressant agent through its interactions with dopamine and serotonin systems. Further research is warranted to fully elucidate its mechanisms and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
